Cas no 5463-71-8 (5-(2-bromopropyl)-1,3-dioxaindane)
5-(2-bromopropyl)-1,3-dioxaindane Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-Bromopropyl)benzo[d][1,3]dioxole
- 5-(2-bromopropyl)-1,3-benzodioxole
- Bromosaffrole
- 1,3-Benzodioxole, 5-(2-bromopropyl)-
- 2-Brom-1-< 3,4-methylendioxy-phenyl> -propan
- 3-< 3,4-(methylenedioxy)-phenyl> -2-bromopropane
- 5-(2-bromo-propyl)-benzo[1,3]dioxole
- 5-(2-Brom-propyl)-benzo[1,3]dioxol
- AC1L3UGX
- AC1Q247Y
- AR-1G4999
- CTK8D4534
- NSC15658
- 5-(2-bromopropyl)-1,3-dioxaindane
- SCHEMBL25075019
- NSC 15658
- 5-(2-BROMOPROPYL)-2H-1,3-BENZODIOXOLE
- AI3-20997
- EN300-1997111
- NSC-15658
- 5463-71-8
-
- MDL: MFCD00087049
- Inchi: 1S/C10H11BrO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6H2,1H3
- InChI Key: HRTRXPZBWBBZNP-UHFFFAOYSA-N
- SMILES: BrC(C)CC1=CC=C2C(=C1)OCO2
Computed Properties
- Exact Mass: 241.99423
- Monoisotopic Mass: 241.994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 18.5A^2
Experimental Properties
- Density: 1.486
- Boiling Point: 286.5°C at 760 mmHg
- Flash Point: 124.3°C
- Refractive Index: 1.578
- PSA: 18.46
- LogP: 2.74120
5-(2-bromopropyl)-1,3-dioxaindane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1997111-0.05g |
5-(2-bromopropyl)-1,3-dioxaindane |
5463-71-8 | 0.05g |
$959.0 | 2023-09-16 | ||
| Enamine | EN300-1997111-0.1g |
5-(2-bromopropyl)-1,3-dioxaindane |
5463-71-8 | 0.1g |
$1005.0 | 2023-09-16 | ||
| Enamine | EN300-1997111-0.25g |
5-(2-bromopropyl)-1,3-dioxaindane |
5463-71-8 | 0.25g |
$1051.0 | 2023-09-16 | ||
| Enamine | EN300-1997111-0.5g |
5-(2-bromopropyl)-1,3-dioxaindane |
5463-71-8 | 0.5g |
$1097.0 | 2023-09-16 | ||
| Enamine | EN300-1997111-1.0g |
5-(2-bromopropyl)-1,3-dioxaindane |
5463-71-8 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1997111-2.5g |
5-(2-bromopropyl)-1,3-dioxaindane |
5463-71-8 | 2.5g |
$2240.0 | 2023-09-16 | ||
| Enamine | EN300-1997111-5.0g |
5-(2-bromopropyl)-1,3-dioxaindane |
5463-71-8 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1997111-10.0g |
5-(2-bromopropyl)-1,3-dioxaindane |
5463-71-8 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1997111-1g |
5-(2-bromopropyl)-1,3-dioxaindane |
5463-71-8 | 1g |
$1142.0 | 2023-09-16 | ||
| Enamine | EN300-1997111-5g |
5-(2-bromopropyl)-1,3-dioxaindane |
5463-71-8 | 5g |
$3313.0 | 2023-09-16 |
5-(2-bromopropyl)-1,3-dioxaindane Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 5-(2-bromopropyl)-1,3-dioxaindane
Introduction to 5-(2-bromopropyl)-1,3-dioxaindane (CAS No. 5463-71-8) and Its Applications in Modern Chemical Biology
The compound 5-(2-bromopropyl)-1,3-dioxaindane (CAS No. 5463-71-8) is a versatile intermediate in the field of chemical biology, exhibiting significant potential in the development of novel pharmaceuticals and agrochemicals. Its unique structural features, comprising a dioxaindane ring system substituted with a 2-bromopropyl side chain, make it a valuable building block for synthetic chemistry. This introduction explores the compound's chemical properties, synthetic methodologies, and its emerging applications in contemporary research.
Chemical Structure and Properties
The molecular structure of 5-(2-bromopropyl)-1,3-dioxaindane consists of a six-membered dioxaindane ring, which is a heterocyclic compound containing two oxygen atoms. The presence of the 2-bromopropyl group at the fifth position of the ring introduces a reactive bromine atom, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This reactivity makes the compound particularly useful in constructing complex organic molecules.
The compound exhibits moderate solubility in organic solvents such as dichloromethane and tetrahydrofuran (THF), which is advantageous for its use in solution-phase synthetic reactions. Its stability under standard laboratory conditions further enhances its utility as an intermediate in multi-step syntheses.
Synthetic Applications
The synthesis of 5-(2-bromopropyl)-1,3-dioxaindane typically involves the bromination of a precursor dioxaindane derivative using brominating agents such as N-bromosuccinimide (NBS). The reaction is often carried out under controlled conditions to ensure high selectivity and yield. The 2-bromopropyl group can be introduced through nucleophilic substitution reactions or by protecting group strategies, depending on the synthetic route chosen.
Recent advances in synthetic methodology have demonstrated the feasibility of using flow chemistry techniques to produce 5-(2-bromopropyl)-1,3-dioxaindane on a larger scale with improved purity and efficiency. These innovations are particularly relevant in industrial settings where scalability and reproducibility are critical.
Applications in Pharmaceutical Research
The pharmaceutical industry has shown considerable interest in 5-(2-bromopropyl)-1,3-dioxaindane due to its potential as a scaffold for drug discovery. The dioxaindane core is found in several biologically active compounds, including antiviral and anti-inflammatory agents. The introduction of the 2-bromopropyl group allows for further derivatization, enabling researchers to explore novel pharmacophores.
Recent studies have highlighted the use of 5-(2-bromopropyl)-1,3-dioxaindane in the development of kinase inhibitors. Kinases are enzymes involved in various cellular processes, making them attractive targets for therapeutic intervention. By modifying the dioxaindane ring with pharmacologically relevant groups, researchers have identified compounds with promising anti-cancer properties. For instance, derivatives of this compound have been shown to inhibit tyrosine kinases by disrupting their active sites.
Agrochemical Applications
Beyond pharmaceuticals, 5-(2-bromopropyl)-1,3-dioxaindane has found applications in agrochemical research. Its structural motif is shared by several herbicides and fungicides that are effective against a broad spectrum of pests. The reactivity of the 2-bromopropyl group allows for the introduction of substituents that enhance biological activity while minimizing environmental impact.
One notable application is in the development of novel fungicides that target fungal cell wall biosynthesis. By incorporating structural analogs of 5-(2-bromopropyl)-1,3-dioxaindane, researchers have identified compounds that inhibit key enzymes involved in fungal growth. These findings contribute to the ongoing effort to develop sustainable agricultural practices that rely on innovative chemical solutions.
Future Prospects
The future of 5-(2-bromopropyl)-1,3-dioxaindane lies in its continued exploration as a versatile intermediate. Advances in computational chemistry and machine learning are expected to accelerate the discovery of new derivatives with enhanced properties. These tools can predict molecular interactions and optimize synthetic pathways, reducing the time and resources required for drug development.
Additionally, green chemistry principles are increasingly guiding the synthesis of this compound. Efforts to develop solvent-free reactions and catalytic methods will not only improve efficiency but also align with global sustainability goals. The integration of these approaches will ensure that 5-(2-bromopropyl)-1,3-dioxaindane remains a cornerstone in chemical biology research for years to come.
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